
2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MTFE and is a member of the sulfonylurea class of compounds. MTFE has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of MTFE is not fully understood. However, it has been proposed that MTFE works by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells. MTFE has also been found to induce DNA damage and activate various signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
MTFE has been shown to exhibit various biochemical and physiological effects. Studies have shown that MTFE can regulate blood glucose levels by stimulating insulin secretion from pancreatic beta cells. MTFE has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MTFE has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia.
实验室实验的优点和局限性
One of the main advantages of MTFE is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. Additionally, MTFE has been found to exhibit low toxicity, making it a relatively safe compound for use in lab experiments. However, one of the limitations of MTFE is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on MTFE. One area of interest is the development of new anti-cancer drugs based on the structure of MTFE. Another area of research is the investigation of the potential use of MTFE in the treatment of other diseases such as diabetes and hypercholesterolemia. Additionally, further studies are needed to fully understand the mechanism of action of MTFE and its potential side effects.
合成方法
The synthesis of MTFE involves the reaction of 2-(4-methoxyphenyl)ethylamine with furan-2-carbaldehyde, followed by the addition of thiophene-3-carboxaldehyde and ethanesulfonyl chloride. The resulting compound is MTFE, which can be purified using various methods such as recrystallization or column chromatography.
科学研究应用
MTFE has been extensively studied for its potential applications in the treatment of various diseases. One of the most significant areas of research has been in the field of cancer. Studies have shown that MTFE exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. MTFE has also been found to inhibit the growth and metastasis of cancer cells in various animal models.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-22-16-4-2-14(3-5-16)9-11-25(20,21)19-12-17-6-7-18(23-17)15-8-10-24-13-15/h2-8,10,13,19H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVKLVDSNBKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

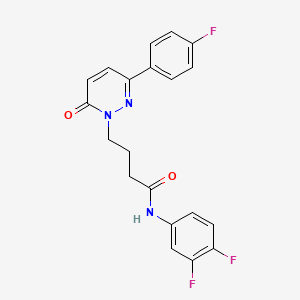
![(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660927.png)
![N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2660929.png)
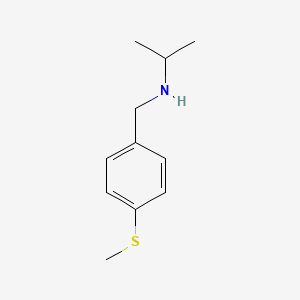
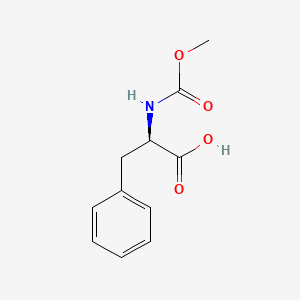


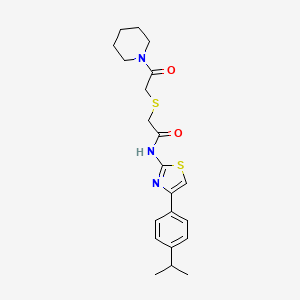
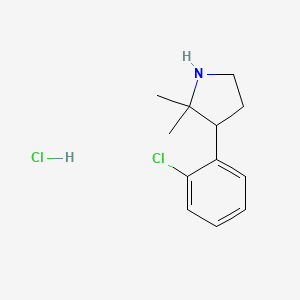

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2660941.png)
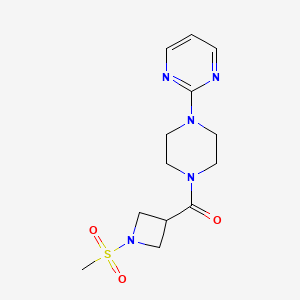
![3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660947.png)
